ATP-Triggered Dissociation Kinetics of p5 Ligand from DnaK: Wild-Type vs. Mutant Comparison
The p5 peptide (a-CLLLSAPRR) exhibits a well-defined, ATP-triggered dissociation rate (k_off) from wild-type DnaK that is essential for modeling the chaperone cycle. Compared to a D-helix deletion mutant (DnaK578(A-C)), the p5 ligand demonstrates a 27-fold slower dissociation rate from the wild-type chaperone, highlighting its utility in studying long-lived DnaK-substrate complexes [1]. This quantitative benchmark enables researchers to calibrate the effects of co-chaperones, nucleotides, and mutations on substrate release.
| Evidence Dimension | ATP-triggered dissociation rate (k_off) |
|---|---|
| Target Compound Data | 7.6 s⁻¹ (wild-type DnaK) / 8.9 s⁻¹ (DnaK595(A-D)) |
| Comparator Or Baseline | 207 s⁻¹ (D-helix deletion mutant DnaK578(A-C)) |
| Quantified Difference | ~27-fold slower dissociation from wild-type vs. mutant |
| Conditions | Acrylodan-labeled p5 peptide (ap5, a-CLLLSAPRR) in the presence of ATP; stopped-flow fluorescence spectroscopy |
Why This Matters
This kinetic signature confirms that p5 ligand engages the DnaK lid subdomain to form long-lived complexes, making it an ideal probe for mechanistic studies of substrate trapping and release.
- [1] Slepenkov SV, Witt SN. Importance of the D and E helices of the molecular chaperone DnaK for ATP binding and substrate release. Biochemistry. 2003;42(19):5867-5876. View Source
